molecular formula C15H10FNO3S B11428997 3-(benzenesulfonyl)-6-fluoro-1H-quinolin-4-one

3-(benzenesulfonyl)-6-fluoro-1H-quinolin-4-one

Cat. No.: B11428997
M. Wt: 303.3 g/mol
InChI Key: BJEXMTPZXHDVDT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-1H-quinolin-4-one is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzenesulfonyl group attached to the quinoline ring, which is further substituted with a fluorine atom at the 6th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-6-fluoro-1H-quinolin-4-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-6-fluoro-1H-quinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1H-quinolin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: Used in sulfonylation reactions.

    6-Fluoroquinoline: Shares the quinoline core with a fluorine substitution.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness: 3-(Benzenesulfonyl)-6-fluoro-1H-quinolin-4-one is unique due to the combination of the benzenesulfonyl group and the fluorine atom, which imparts distinct chemical and biological properties. This combination is not commonly found in other quinoline derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H10FNO3S

Molecular Weight

303.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C15H10FNO3S/c16-10-6-7-13-12(8-10)15(18)14(9-17-13)21(19,20)11-4-2-1-3-5-11/h1-9H,(H,17,18)

InChI Key

BJEXMTPZXHDVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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